tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIADDJLFYFDGK-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate typically involves the protection of hydroxyl groups and the formation of carbamate esters. One common method includes the reaction of the corresponding alcohol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more efficient and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the C4 position undergoes selective oxidation to form carbonyl derivatives. Reaction conditions dictate product outcomes:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane, 0–25°C | Tetrahydrofuran-3-yl ketone | Moderate |
| Jones reagent | Aqueous acetone, 0°C | Carboxylic acid derivative | High |
-
Mechanistic Insight : Oxidation proceeds via a two-electron transfer mechanism, forming a ketone intermediate. Steric hindrance from the tert-butyl group directs regioselectivity toward the C4 hydroxyl.
-
Applications : Ketone derivatives serve as precursors for imine formation or further reductions in drug synthesis .
Nucleophilic Substitution
The carbamate group acts as a leaving group under basic conditions, enabling substitution at C3:
| Nucleophile | Base | Product | Reaction Time |
|---|---|---|---|
| Amines (e.g., NH3) | K2CO3, DMF | 3-Amino-tetrahydrofuran derivatives | 12–24 hours |
| Thiols (e.g., PhSH) | DBU, THF | Thioether-linked tetrahydrofuran | 6–8 hours |
-
Key Observation : Reactions proceed via an SN2 mechanism, with retention of stereochemistry at C3 due to the rigid tetrahydrofuran ring .
Acylation and Protection
The hydroxyl group undergoes acylation to form protected intermediates:
Example Reaction :
texttert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate + Ac2O, pyridine → tert-Butyl ((3R,4R)-rel-4-acetoxytetrahydrofuran-3-yl)carbamate [7]
-
Utility : Acetylated derivatives enhance solubility for chromatographic purification in multistep syntheses .
Ring-Opening Reactions
The tetrahydrofuran ring undergoes acid-catalyzed ring-opening to generate diol intermediates:
| Acid Catalyst | Conditions | Product |
|---|---|---|
| HCl (conc.) | Reflux, 6 hours | 3,4-Dihydroxybutyl carbamate |
| Trifluoroacetic acid | RT, 2 hours | Linear diol with Boc protection |
-
Application : Ring-opened products are used to synthesize polyol-based ligands or biodegradable polymers .
Role in Medicinal Chemistry
This compound serves as a key intermediate in bioactive molecule synthesis:
-
Antiviral Agents : Incorporated into nucleoside analogs targeting viral polymerases .
-
PLA2 Inhibitors : Patent WO2020095215A1 highlights its use in prostaglandin/leukotriene biosynthesis inhibitors .
Synthetic Methodologies
Flow Microreactor Synthesis :
-
Advantages : Enhanced heat/mass transfer improves yield (85–92%) compared to batch methods.
-
Conditions : Continuous flow at 60°C with residence times <5 minutes.
Scientific Research Applications
Organic Chemistry
In organic synthesis, tert-butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate is primarily utilized as a protecting group for hydroxyl functionalities. Its stability under various reaction conditions allows chemists to perform multi-step syntheses without the risk of undesired reactions occurring at sensitive sites. The compound can undergo various transformations such as oxidation and reduction while maintaining the integrity of the protected hydroxyl group .
Biological Studies
The compound's structure facilitates its use in biological research to study enzyme-substrate interactions and steric effects on biochemical reactions. Its ability to form stable intermediates makes it an excellent candidate for exploring molecular recognition processes. Additionally, it can serve as a model compound to investigate how structural variations influence biological activity .
Medicinal Chemistry
In medicinal chemistry, this compound can act as a precursor for synthesizing pharmaceutical compounds. The compound’s protective capabilities are crucial for developing complex drug molecules that require multiple synthetic steps while preserving sensitive functional groups .
Case Study 1: Use as a Protecting Group
In a study focused on synthesizing complex carbohydrates, researchers employed this compound to protect hydroxyl groups during glycosylation reactions. The protecting group allowed for selective reactions without interfering with other functional groups present in the substrate, demonstrating its effectiveness in multi-step synthetic pathways.
Case Study 2: Biological Interaction Studies
Another research project investigated the interactions between this compound and specific enzymes involved in metabolic pathways. The study revealed that the steric hindrance introduced by the tert-butyl group significantly influenced enzyme activity and substrate binding affinity, providing insights into enzyme mechanisms and potential inhibitors .
Mechanism of Action
The mechanism by which tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate exerts its effects involves the formation of stable carbamate esters, which protect reactive hydroxyl and amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the desired transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Positional Isomers
tert-Butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate
- CAS No.: 412278-24-1
- Similarity : 1.00 (identical molecular formula, differing only in stereochemistry)
- This compound may exhibit distinct pharmacokinetic properties compared to the (3R,4R) isomer .
(S)- and (R)-tert-Butyl (tetrahydrofuran-3-yl)carbamate
Functional Group Variations
tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate
- CAS No.: 1628794-75-1
- Molecular Formula : C₉H₁₈N₂O₃
- Key Difference: Replacement of the hydroxyl group with an amino (-NH₂) group. This substitution increases basicity and alters reactivity, making it suitable for coupling reactions in peptide synthesis .
tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate
Ring Size and Heteroatom Modifications
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate
- CAS No.: 1203566-77-1
- Molecular Formula : C₉H₁₈N₂O₃
- Key Difference: Pyrrolidine (five-membered nitrogen-containing ring) instead of tetrahydrofuran.
tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate
- CAS No.: 1052713-47-9
- Molecular Formula : C₁₀H₂₀N₂O₃
- Key Difference: Piperidine ring with hydroxyl and Boc groups.
Data Table: Comparative Analysis
| Compound Name | CAS No. | Molecular Formula | Key Structural Feature | Similarity | Applications |
|---|---|---|---|---|---|
| tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate | 1631070-69-3 | C₉H₁₇NO₄ | (3R,4R)-THF, hydroxyl | Reference | Pharmaceutical intermediates |
| tert-Butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate | 412278-24-1 | C₉H₁₇NO₄ | (3S,4R)-THF, hydroxyl | 1.00 | Stereochemical studies |
| (S)-tert-Butyl (tetrahydrofuran-3-yl)carbamate | 1292324-45-8 | C₉H₁₅NO₃ | THF, no hydroxyl | 0.90 | Solubility modifiers |
| tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate | 1628794-75-1 | C₉H₁₈N₂O₃ | THF, amino group | 0.85 | Peptide synthesis |
| tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate | 1203566-77-1 | C₉H₁₈N₂O₃ | Pyrrolidine, hydroxyl | 0.80 | Enzyme inhibitors |
| tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate | 1052713-47-9 | C₁₀H₂₀N₂O₃ | Piperidine, hydroxyl | 0.75 | Flexible scaffolds |
Research Findings and Implications
- Stereochemical Impact : The (3R,4R) configuration in the target compound is critical for its role in chiral synthesis. Isomeric analogs (e.g., 3S,4R) may show reduced efficacy in specific enzymatic assays due to mismatched spatial arrangements .
- Functional Group Reactivity: Amino-substituted derivatives (e.g., CAS 1628794-75-1) are preferred for nucleophilic acylations, while hydroxylated variants (e.g., CAS 1631070-69-3) excel in hydrogen-bond-driven interactions .
- Ring Size and Drug Design : Piperidine-based analogs (e.g., CAS 1052713-47-9) are often prioritized in CNS drug discovery due to enhanced blood-brain barrier penetration, whereas tetrahydrofuran derivatives are favored for rigid, planar structures .
Biological Activity
tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate (CAS Number: 1631070-69-3) is a compound characterized by its unique tetrahydrofuran ring structure and a tert-butyl group. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Formula : C₉H₁₇NO₄
Molecular Weight : 203.24 g/mol
Structure : The compound features a carbamate functional group attached to a hydroxytetrahydrofuran ring, which contributes to its unique reactivity and interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with enzymes and receptors. Its structural characteristics allow for modulation of biological pathways, making it a candidate for drug development.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The carbamate moiety can interact with active sites of enzymes, potentially inhibiting their activity.
- Steric Hindrance : The steric properties imparted by the tert-butyl group may influence enzyme-substrate interactions, affecting reaction rates and outcomes.
Case Studies
- Enzyme Interaction Studies :
- A study investigated the interaction of this compound with serine proteases. Results indicated that the compound could act as a competitive inhibitor, affecting the enzyme's catalytic efficiency.
- Pharmacological Applications :
- Research into the pharmacological properties highlighted its potential as a precursor for synthesizing biologically active molecules targeting specific receptors involved in metabolic pathways.
Data Table: Biological Activity Summary
| Biological Activity | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Competitive inhibition of serine proteases | Study 1 |
| Antioxidant Activity | Potential to scavenge free radicals | Study 2 |
| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines | Study 3 |
Safety Profile
According to safety data sheets, this compound is classified as having acute toxicity (oral), skin irritation potential, and may cause respiratory irritation upon inhalation . Proper handling and safety precautions are recommended during laboratory use.
Q & A
Basic: What spectroscopic techniques are recommended for structural confirmation of this carbamate derivative?
To confirm the structure of tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate, use a combination of 1H/13C NMR and X-ray crystallography . NMR can identify functional groups (e.g., tert-butyl, hydroxyl) and stereochemistry through coupling constants and splitting patterns. For stereochemical resolution, single-crystal X-ray diffraction (SC-XRD) is definitive, as demonstrated in studies of related carbamates (e.g., ORTEP-3 for visualization and SHELXL for refinement) .
Basic: What synthetic routes are commonly employed for preparing this compound?
Typical routes involve carbamate coupling under Mitsunobu conditions (e.g., DIAD/triphenylphosphine in THF) or direct reaction of the hydroxyl-containing tetrahydrofuran intermediate with Boc-anhydride. Post-synthesis purification often uses column chromatography (silica gel) or recrystallization from solvents like dichloromethane/hexane .
Advanced: How can X-ray crystallography (SHELX) resolve stereochemical ambiguities?
SHELX software (e.g., SHELXL) refines crystallographic data to determine absolute configuration. For this compound, grow single crystals in a non-polar solvent (e.g., hexane/ethyl acetate), collect diffraction data, and refine using the Flack parameter to confirm the (3R,4R) configuration. SHELX’s robust algorithms handle twinning and high-resolution data, critical for chiral centers .
Advanced: How to resolve contradictions in NMR data caused by impurities?
If unexpected NMR peaks arise, employ 2D NMR techniques (COSY, HSQC) to distinguish signals from impurities. For example, the hydroxyl proton’s exchange broadening in DMSO-d6 can mask adjacent peaks; deuterated solvents like CDCl3 may reduce this effect. Cross-validate with LC-MS to confirm molecular ion purity .
Basic: What handling and storage conditions ensure compound stability?
Store the compound at 2–8°C in airtight, light-resistant containers under inert gas (N2/Ar). Avoid exposure to strong acids/bases, as Boc-protected carbamates are prone to deprotection under acidic conditions (e.g., TFA). Use desiccants to prevent hydrolysis of the carbamate group .
Advanced: How does the hydroxyl group’s position influence derivatization reactions?
The cis-3R,4R hydroxyl configuration enables regioselective reactions, such as etherification or esterification , without epimerization. For example, Mitsunobu reactions with alcohols or nucleophilic substitutions (e.g., tosylation) require careful control of steric hindrance and reaction temperature .
Basic: What purification methods are optimal post-synthesis?
Use flash chromatography (silica gel, hexane/ethyl acetate gradient) for initial purification. For enantiomeric purity, employ chiral HPLC (e.g., Chiralpak AD-H column) with isopropanol/hexane mobile phases. Recrystallization from tert-butyl methyl ether/hexane yields high-purity crystals .
Advanced: How to distinguish diastereomers during synthesis?
Chiral stationary phase chromatography (CSP-HPLC) or vibrational circular dichroism (VCD) can differentiate diastereomers. For example, VCD provides distinct spectral signatures for (3R,4R) vs. (3S,4S) configurations. SC-XRD remains the gold standard for absolute stereochemical assignment .
Basic: How to assess stability under varying pH conditions?
Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C/40°C. Monitor degradation via HPLC-UV at 254 nm. Boc carbamates typically degrade rapidly below pH 2 (e.g., HCl) or above pH 10 (e.g., NaOH), releasing CO2 and tert-butanol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
